molecular formula C11H15BrN2O B14783035 2-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide

2-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide

Cat. No.: B14783035
M. Wt: 271.15 g/mol
InChI Key: WOCSARVMILYXHF-UHFFFAOYSA-N
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Description

2-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide is an organic compound that features a bromophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide typically involves the reaction of 4-bromobenzylamine with N-methylpropanamide under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. In cancer research, it has been shown to interfere with cell division by binding to tubulin, thereby preventing the formation of microtubules .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-bromophenol
  • 4-bromophenylthiazole
  • N-(4-bromophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide is unique due to its specific structural features that confer distinct biological activities. For example, the presence of the N-methylpropanamide group enhances its solubility and bioavailability, making it more effective in certain applications .

Properties

IUPAC Name

2-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8(13)11(15)14(2)7-9-3-5-10(12)6-4-9/h3-6,8H,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCSARVMILYXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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